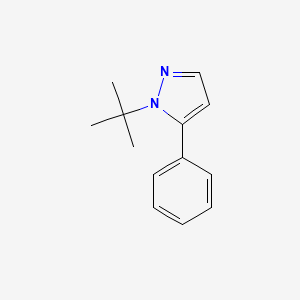

1-tert-butyl-5-phenyl-1H-pyrazole

説明

“1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the CAS Number 1204355-48-5 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is 1-tert-butyl-5-phenyl-1H-pyrazole . Its InChI code is 1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 , and the InChI key is OVLMIRLFPBIQHP-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazoles, including “1-tert-butyl-5-phenyl-1H-pyrazole”, can participate in various chemical reactions. For example, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

“1-tert-butyl-5-phenyl-1H-pyrazole” is a white to yellow powder or crystals . The compound is typically stored and shipped at room temperature .科学的研究の応用

Hydrogen-bonded structures and crystallography : Some derivatives of 1-tert-butyl-5-phenyl-1H-pyrazole form hydrogen-bonded chains and aggregates in their crystalline structures. These findings are significant for understanding molecular interactions and crystal engineering (Abonía et al., 2007); (Castillo et al., 2009).

Ligand design for palladium complexes : Pyrazole-based PCN pincer complexes of Palladium(II) have been synthesized, demonstrating potential applications in catalysis and organic synthesis (Bailey et al., 2015).

Insecticidal activities : Novel substituted pyrazole amide derivatives, based on the core structure of 1-tert-butyl-5-phenyl-1H-pyrazole, have shown promising insecticidal activities. This highlights its potential use in developing new insecticides (Deng et al., 2016).

Intermediate for pyrazole derivatives : A novel synthesis method has been developed for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, an intermediate useful for preparing various pyrazole derivatives. This suggests its utility in synthetic chemistry (Bobko et al., 2012).

Cycloaddition reactions and regioselectivity studies : Research into the reactivity of ynamides and nitrilimines with pyrazole structures has been conducted, revealing insights into regioselectivity and potential applications in organic synthesis (González et al., 2013).

Hydrogen bonding in molecular dimers : Studies on 3,5-diaryl-1H-pyrazoles have shown interesting hydrogen-bonding patterns, contributing to the understanding of molecular interactions and dimerization processes (Zheng et al., 2010).

Synthesis and characterization of novel derivatives : Various derivatives of 1-tert-butyl-5-phenyl-1H-pyrazole have been synthesized and characterized, expanding the scope of pyrazole chemistry and its applications (Wang et al., 2009); (Grotjahn et al., 2002).

Catalytic applications in organic reactions : Pyrazole-tethered phosphine ligands have been found to be effective catalysts for various cross-coupling reactions, indicating their utility in facilitating organic transformations (Pal et al., 2010).

CO2 fixation and small molecule reactions : A bifunctional frustrated pyrazolylborane Lewis pair has been utilized for the fixation of carbon dioxide and related small molecules, showcasing potential environmental applications (Theuergarten et al., 2012).

Pharmaceutical applications : Compounds derived from 1-tert-butyl-5-phenyl-1H-pyrazole have been studied for their potential as inhibitors of MAP kinase p38α, suggesting their relevance in medicinal chemistry (Getlik et al., 2012).

Safety And Hazards

特性

IUPAC Name |

1-tert-butyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)15-12(9-10-14-15)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLMIRLFPBIQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693309 | |

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-5-phenyl-1H-pyrazole | |

CAS RN |

1204355-48-5 | |

| Record name | 1-tert-Butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)

![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)